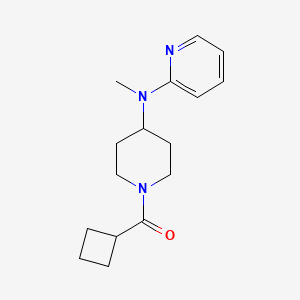![molecular formula C20H25F2N5O B12265585 4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B12265585.png)
4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling with the morpholine ring. One common method involves the use of a Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential antifungal properties, particularly against Aspergillus fumigatus.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as fungal enzymes. It inhibits the growth of fungi by interfering with their metabolic pathways, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethyloxidoamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea
Uniqueness
What sets 4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine apart from similar compounds is its unique combination of structural features, which contribute to its potent antifungal activity. The presence of the difluorophenyl group enhances its binding affinity to fungal enzymes, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C20H25F2N5O |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C20H25F2N5O/c1-15-10-19(24-20(23-15)27-6-8-28-9-7-27)26-4-2-25(3-5-26)14-16-11-17(21)13-18(22)12-16/h10-13H,2-9,14H2,1H3 |
InChI Key |
SOYYXHHXJCLJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-fluoropyridine](/img/structure/B12265505.png)
![N,N-dimethyl-2-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265512.png)
![Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12265519.png)
![Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]-](/img/structure/B12265523.png)
![4-(4-Methoxyphenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12265527.png)
![N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12265530.png)
![[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12265538.png)
![4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12265539.png)
![2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B12265548.png)


![2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265572.png)
![2-(4-Fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12265578.png)
![5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12265584.png)
